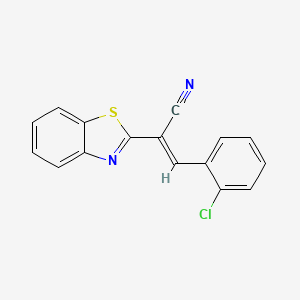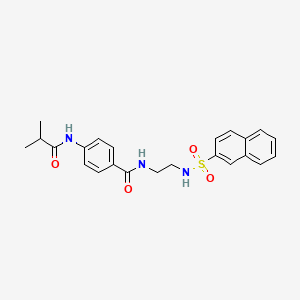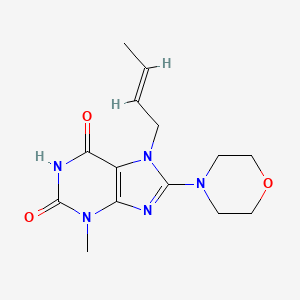![molecular formula C10H17NO2 B2570415 N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide CAS No. 2224205-59-6](/img/structure/B2570415.png)
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide, also known as MOPA, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. MOPA is a small molecule with a molecular weight of 167.21 g/mol and a chemical formula of C9H15NO2.
作用機序
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide exerts its biological effects by binding to specific target proteins, including ion channels and enzymes. The exact mechanism of action of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is not fully understood, but it is thought to involve the modulation of protein activity through the disruption of protein-ligand interactions.
Biochemical and Physiological Effects:
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, depending on the target protein it binds to. For example, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to inhibit the activity of certain enzymes, which can lead to the disruption of metabolic pathways and cell death. Additionally, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to modulate the activity of ion channels, which can affect the electrical properties of cells and lead to changes in neuronal signaling.
実験室実験の利点と制限
One advantage of using N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide in lab experiments is its high potency, which allows for the use of low concentrations of the compound. Additionally, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are several potential future directions for research involving N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide. One area of interest is the development of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide-based therapies for cancer, which could involve the use of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide as a chemotherapeutic agent or as a tool to study the mechanisms of cancer cell growth and proliferation. Additionally, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide could be used as a tool to study the structure and function of ion channels and enzymes, which could lead to the development of new drugs for the treatment of neurological and metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide and its potential applications in various fields of science.
合成法
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3-methyl-4-oxanone with propargylamine followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through column chromatography to obtain N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide in high purity.
科学的研究の応用
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to exhibit antitumor activity and is being investigated as a potential treatment for cancer. In biochemistry, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been used as a tool to study protein-ligand interactions and enzyme inhibition. In neuroscience, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to modulate the activity of ion channels and has potential applications in the treatment of neurological disorders.
特性
IUPAC Name |
N-[(3-methyloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-10(12)11-6-9-4-5-13-7-8(9)2/h3,8-9H,1,4-7H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKQVWUPILWDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2570332.png)



![2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride](/img/structure/B2570339.png)
![7-(4-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570341.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2570344.png)
![2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2570345.png)
![3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B2570349.png)
![5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2570350.png)

![Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2570352.png)
![(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B2570355.png)